N-Desisopropilpropranolol

Descripción general

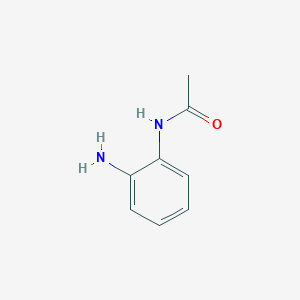

Descripción

Norpropranolol (clorhidrato) es un metabolito activo del propranolol, un antagonista no selectivo de los receptores beta-adrenérgicos. Se forma a partir del propranolol mediante la isoforma CYP1A2 del citocromo P450. El norpropranolol se une a los receptores beta-adrenérgicos e inhibe la activación inducida por isoproterenol de la adenilato ciclasa .

Aplicaciones Científicas De Investigación

El norpropranolol tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Investigado por sus efectos en las vías de señalización celular y la unión a receptores.

Industria: Utilizado en el desarrollo de fármacos betabloqueantes y productos farmacéuticos relacionados.

Mecanismo De Acción

El norpropranolol ejerce sus efectos uniéndose a los receptores beta-adrenérgicos, bloqueando así la acción de las catecolaminas endógenas como la epinefrina y la norepinefrina. Esto conduce a una disminución de la frecuencia cardíaca, la contractilidad miocárdica y la presión arterial . Los objetivos moleculares incluyen los receptores adrenérgicos beta-1 y beta-2, y las vías involucradas incluyen la inhibición de la actividad de la adenilato ciclasa .

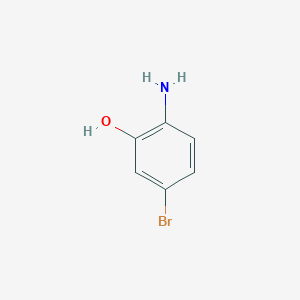

Compuestos similares:

Propranolol: El compuesto padre del que se deriva el norpropranolol.

Atenolol: Un antagonista selectivo del receptor beta-1 adrenérgico utilizado principalmente para afecciones cardiovasculares.

Metoprolol: Otro antagonista selectivo del receptor beta-1 adrenérgico con usos terapéuticos similares al atenolol.

Singularidad del norpropranolol: El norpropranolol es único debido a su formación como metabolito del propranolol y su afinidad de unión específica a los receptores beta-adrenérgicos. Su capacidad para inhibir la actividad de la adenilato ciclasa lo distingue de otros betabloqueantes .

Análisis Bioquímico

Biochemical Properties

N-Desisopropylpropranolol plays a significant role in biochemical reactions. It is primarily metabolized by the cytochrome P450 isozymes, specifically CYP1A2 and CYP2D6 . The process of side-chain oxidation involves two steps, with the first step to N-Desisopropylpropranolol being catalyzed mainly by CYP1A2 .

Cellular Effects

The cellular effects of N-Desisopropylpropranolol are primarily observed in the context of its parent drug, propranolol. Propranolol and its metabolites, including N-Desisopropylpropranolol, have been detected in infants’ plasma, indicating its systemic circulation and potential cellular effects .

Molecular Mechanism

The molecular mechanism of N-Desisopropylpropranolol is closely tied to its parent drug, propranolol. The metabolism of propranolol involves ring oxidation and side-chain N-desisopropylation, with N-Desisopropylpropranolol being a key product of the latter process .

Temporal Effects in Laboratory Settings

Studies have successfully quantified the concentrations of propranolol and its metabolites, including N-Desisopropylpropranolol, in the plasma of infants over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Desisopropylpropranolol in animal models are limited, research on propranolol metabolism in dogs has been conducted

Metabolic Pathways

N-Desisopropylpropranolol is involved in the metabolic pathways of propranolol. The side-chain oxidation process, which produces N-Desisopropylpropranolol, is catalyzed mainly by CYP1A2 .

Transport and Distribution

Current studies primarily focus on the detection of N-Desisopropylpropranolol in plasma .

Subcellular Localization

Given its role as a metabolite of propranolol, it is likely to be found in the liver where propranolol metabolism primarily occurs

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del norpropranolol normalmente implica la N-desalquilación del propranolol. Este proceso está catalizado por el sistema enzimático del citocromo P450, específicamente CYP1A2 . Las condiciones de reacción a menudo incluyen la presencia de un agente oxidante y un solvente adecuado para facilitar la reacción.

Métodos de producción industrial: La producción industrial del norpropranolol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de alta eficiencia y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes del producto .

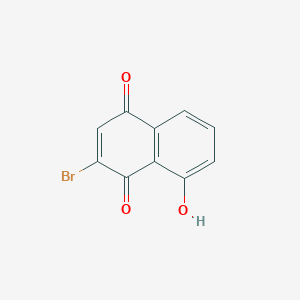

Análisis De Reacciones Químicas

Tipos de reacciones: El norpropranolol experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El norpropranolol puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Sulfato de cerio (IV) en un medio ácido.

Reducción: Borohidruro de sodio en un solvente adecuado.

Sustitución: Nucleófilos como el metóxido de sodio en metanol.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación con sulfato de cerio (IV) puede producir varios derivados oxidados .

Comparación Con Compuestos Similares

Propranolol: The parent compound from which norpropranolol is derived.

Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.

Metoprolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic uses as atenolol.

Uniqueness of Norpropranolol: Norpropranolol is unique due to its formation as a metabolite of propranolol and its specific binding affinity to beta-adrenergic receptors. Its ability to inhibit adenylate cyclase activity distinguishes it from other beta-blockers .

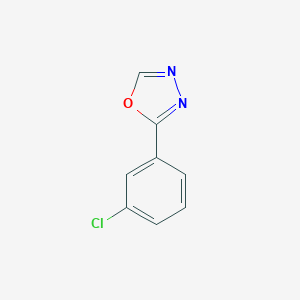

Propiedades

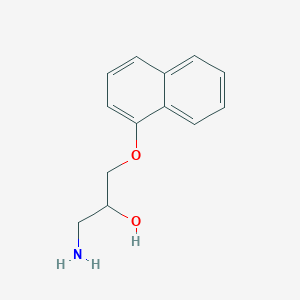

IUPAC Name |

1-amino-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMCITCRZXLMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943119 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20862-11-7 | |

| Record name | (±)-Desisopropylpropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20862-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desisopropylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

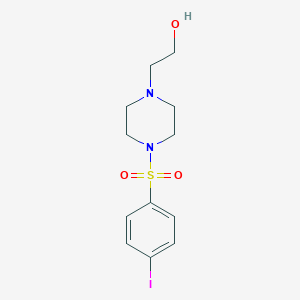

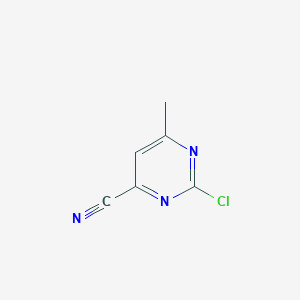

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)